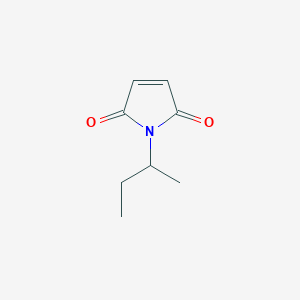

1-Butan-2-ylpyrrole-2,5-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Butan-2-ylpyrrole-2,5-dione and its derivatives often involves photoinduced oxidative annulation processes and Schiff base formation. For instance, a photoinduced direct oxidative annulation method provides access to highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, showcasing the chemical versatility and reactivity of 1-Butan-2-ylpyrrole-2,5-dione derivatives (Zhang et al., 2017). Additionally, the synthesis of Schiff bases derived from 1-(pyrrol-2-yl)butane-1,3-dione highlights the compound's utility in forming complex molecular structures (Bailey et al., 1984).

Molecular Structure Analysis

The molecular structure of 1-Butan-2-ylpyrrole-2,5-dione derivatives can be complex and varied, depending on the synthesis method and conditions. Studies involving Schiff bases derived from 1-(pyrrol-2-yl)butane-1,3-dione provide insights into the crystalline structure and coordination geometry of these compounds, revealing their potential for creating intricate molecular architectures (Bailey et al., 1984).

Chemical Reactions and Properties

1-Butan-2-ylpyrrole-2,5-dione undergoes various chemical reactions, leading to the formation of multiple derivatives with unique properties. The compound's reactivity under microwave-mediated conditions to form furan and pyrrole derivatives illustrates its chemical versatility (Rao & Jothilingam, 2003). Moreover, its role in corrosion inhibition demonstrates its practical applications in materials science (Zarrouk et al., 2015).

Physical Properties Analysis

The solubility and solvent effects of 1-Butan-2-ylpyrrole-2,5-dione derivatives are crucial for understanding their behavior in various chemical environments. Research on the solubility of these compounds in different solvents at varying temperatures provides valuable data for their application in chemical synthesis and industrial processes (Li et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-Butan-2-ylpyrrole-2,5-dione, including its reactivity and potential as a building block for more complex molecules, have been explored through various studies. Its use in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units highlights its utility in the development of new materials with specific optical properties (Welterlich et al., 2012).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

1-Butan-2-ylpyrrole-2,5-dione is utilized in various synthetic processes and chemical characterizations. For instance, it's involved in the photoinduced direct oxidative annulation processes. The compound serves as a precursor in the formation of highly functionalized polyheterocyclic compounds. Remarkably, this synthesis doesn't require transition metals or oxidants, indicating its potential for sustainable chemical processes (Zhang et al., 2017). Additionally, its tautomeric and acid-base properties have been extensively studied, revealing its structural dynamics and responsiveness to changes in solvent polarity (Mahmudov et al., 2011).

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of 1-Butan-2-ylpyrrole-2,5-dione, like 1H-pyrrole-2,5-dione derivatives, have proven to be effective corrosion inhibitors for carbon steel. Their adsorption on steel surfaces is primarily controlled by chemisorption processes, suggesting their robust application potential in protecting industrial materials (Zarrouk et al., 2015).

Polymers and Conducting Materials

The compound is pivotal in synthesizing functionalized electronically conducting organic copolymers. It provides a versatile route to heterocyclic polymer precursors, significantly impacting the field of conductive materials and electronics (Schweiger et al., 2000). Furthermore, its derivatives are involved in the electropolymerization process, contributing to the development of stable and electrochromic polymer films. These films exhibit multi-colored anodic electrochromism, indicating their potential in display technologies and electronic devices (Kung et al., 2020).

Eigenschaften

IUPAC Name |

1-butan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWASMIDVYJKRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598597 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butan-2-ylpyrrole-2,5-dione | |

CAS RN |

102331-61-3 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

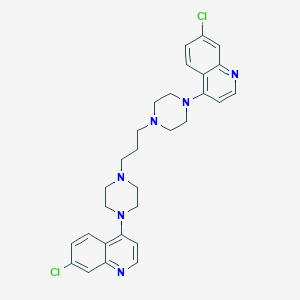

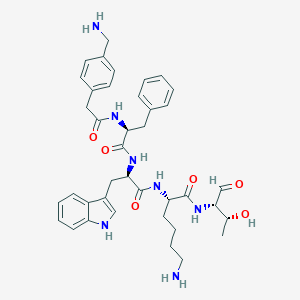

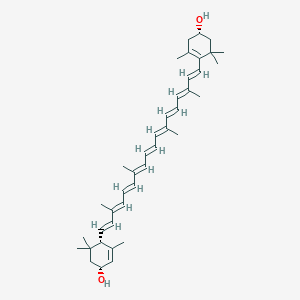

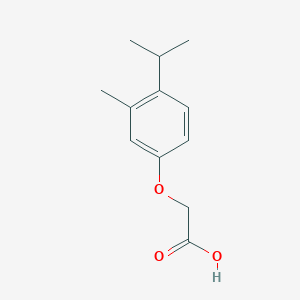

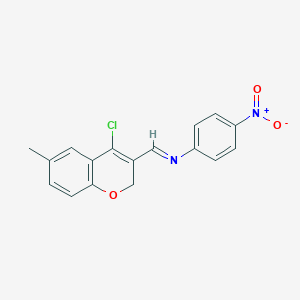

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)

![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)

![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)